Tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS: 1946010-83-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . It features a hydroxyl group at the 3-position, a cyano substituent at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound is characterized by its stereochemical configuration (2R,3S), which is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available with a purity of 97% and is commonly utilized as a key intermediate in the synthesis of bioactive molecules due to its versatile functional groups .
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZFNXKDVXDPA-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129488 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-3-hydroxy-, 1,1-dimethylethyl ester, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-83-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-3-hydroxy-, 1,1-dimethylethyl ester, (2R,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-3-hydroxy-, 1,1-dimethylethyl ester, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- Tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features make it a valuable intermediate for the development of drugs targeting neurological disorders and other therapeutic areas.
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Enzyme Inhibitors :
- Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit enzymes related to neurodegenerative diseases, showcasing its promise in treating conditions like Alzheimer's disease.
Organic Synthesis Applications
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Synthetic Pathways :
- The compound is utilized in synthetic organic chemistry as a chiral building block. Its unique stereochemistry allows chemists to construct complex molecules with high specificity and yield. It is particularly useful in the synthesis of pyrrolidine derivatives, which are prevalent in many natural products and pharmaceuticals.
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Reagent in Coupling Reactions :
- This compound has been employed as a reagent in coupling reactions, facilitating the formation of carbon-carbon bonds. This application is significant in the synthesis of larger organic molecules used in various fields, including agrochemicals and materials science.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Investigated the inhibitory effects on acetylcholinesterase | Potential treatment for Alzheimer's disease |
| Study 2 | Explored its use as a chiral auxiliary in asymmetric synthesis | Development of enantiomerically pure compounds |
| Study 3 | Evaluated its role in coupling reactions with various electrophiles | Synthesis of complex natural products |
Case Study Highlights
- Study 1 demonstrated that this compound effectively inhibits acetylcholinesterase, suggesting its utility in developing Alzheimer's treatments.
- Study 2 highlighted its use as a chiral auxiliary, allowing for the synthesis of enantiomerically pure compounds essential for pharmaceutical applications.
- Study 3 focused on its effectiveness in coupling reactions, showcasing its versatility in synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
The trifluoromethyl group in CAS 1052713-78-6 introduces strong electron-withdrawing effects, altering reactivity and metabolic stability .
Stereochemical Variations :
- The (2R,3S) configuration in the target compound contrasts with (3R,4S) or (2S,3S) configurations in analogs, which influence diastereoselectivity in synthesis and biological activity .
Synthetic Utility: The Boc-protected hydroxyl and cyano groups in the target compound make it a versatile intermediate for further functionalization, such as oxidation or nucleophilic substitution . Analogs like CAS 817554-87-3 (methyl-substituted) are simpler to synthesize but lack the reactivity of the cyano group .
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step protocols involving chiral starting materials and protecting group strategies. For example:
- Step 1 : Use of tert-butyl carbamate protection on pyrrolidine derivatives, followed by stereoselective cyanation and hydroxylation.
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethanol/chloroform 1:10) or recrystallization to achieve ≥94% purity .
- Key Reaction Conditions : Reactions often proceed at 0–20°C with catalysts like DMAP and triethylamine in dichloromethane .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | Column chromatography (ethanol/chloroform) | 60% | 99% | |
| 2 | Recrystallization | 94% | 94% |
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Optical Rotation : Measured in chloroform ([α]²⁵D values reported for analogs, e.g., −55.0°) .
- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .
Q. What analytical techniques confirm its structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, cyano group absence in proton spectra) .
- HRMS : Validates molecular weight (e.g., calculated for C₁₀H₁₆N₂O₃: 212.25; observed: 212.25) .
- IR Spectroscopy : Detects hydroxyl (≈3400 cm⁻¹) and cyano (≈2200 cm⁻¹) stretches .
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer :
- Data Collection : High-resolution synchrotron data (e.g., 0.8 Å) for accurate electron density mapping.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Case Study : Analogous pyrrolidine-carboxylates show chair conformations with axial tert-butyl groups .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer :
- Optimization of Protecting Groups : Use of tert-butyloxycarbonyl (Boc) enhances stability during cyanation .
- Catalyst Screening : DMAP accelerates acylation reactions, reducing side products .
- Solvent Selection : Dichloromethane minimizes steric hindrance for nucleophilic substitutions .
Q. How does this compound’s reactivity compare to its structural analogs?
- Methodological Answer :
- Cyano Group Reactivity : More electrophilic than tert-butyl-protected amines, enabling nucleophilic additions (e.g., Grignard reactions) .
- Hydroxyl Group : Participates in hydrogen bonding, influencing crystallinity and solubility vs. non-hydroxylated analogs .
- Data Table :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
